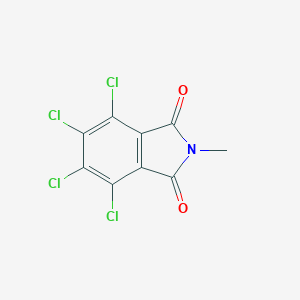

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Descripción general

Descripción

Synthesis Analysis

A facile and convenient synthesis of 1H-isoindole-1,3(2H)-diones has been developed, showcasing the adaptability and efficiency of generating these compounds. The methodology involves the reaction of corresponding anhydrides with potassium cyanate or sodium thiocyanate in neutral media, leading to high yields and purity without the need for catalysts (Nikpour, Kazemi, & Sheikh, 2006). Additionally, novel hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized starting from 3-sulfolene, highlighting the versatility in producing these compounds (Tan et al., 2016).

Molecular Structure Analysis

Vibrational properties, X-ray diffraction structure, and quantum chemical calculations have been utilized to analyze the structural and conformational properties of a divalent sulfur-substituted phthalimide, providing insight into the molecular structure and confirming experimental molecular structure well with MP2/aug-cc-pVDZ method (Torrico-Vallejos et al., 2010).

Chemical Reactions and Properties

The reactivity and functional group transformations in 1H-isoindole-1,3(2H)-diones are critical for their chemical versatility. The synthesis of new polysubstituted isoindole-1,3-dione analogues demonstrates the compound's capability for further functionalization and diversification, providing a foundation for developing novel compounds with varied properties (Tan et al., 2014).

Physical Properties Analysis

Understanding the physical properties, such as solubility and melting points, is crucial for the application and processing of these compounds. The compound's characterization includes analyses like NMR, MS, and IR, aiding in the identification and confirmation of the structural integrity and purity of the synthesized compounds.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents and the ability to undergo various chemical transformations, play a significant role in the utility of 1H-isoindole-1,3(2H)-diones in chemical synthesis and applications. For example, the palladium-catalyzed one-step synthesis of isoindole-1,3-diones by carbonylative cyclization of o-halobenzoates and primary amines highlights the compound's potential in forming heterocyclic structures (Worlikar & Larock, 2008).

Aplicaciones Científicas De Investigación

Overview of Research Applications

The compound "1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-" does not directly appear in the provided abstracts from recent scientific literature. However, research related to compounds with structural or functional similarities, such as isoindole derivatives and their applications in various fields, can offer insight into the broader context of chemical research and potential applications. These applications span across pharmacology, material science, and environmental science.

Pharmacological Research

Isoindoline derivatives, closely related to isoindole compounds, have been explored for their pharmacological applications. For instance, Lurasidone is an isoindoline derivative utilized in treating psychotic and mood disorders, demonstrating effectiveness and tolerability for short-term treatment of schizophrenia and acute bipolar depression with minimal risk of weight gain, metabolic, or cardiac abnormalities (Pompili et al., 2018). This highlights the significance of isoindoline and by extension, isoindole derivatives in medicinal chemistry for treating mental health conditions.

Environmental Science and Chemistry

The environmental fate and transformation of organic pollutants, including those structurally related to isoindole derivatives, have been extensively studied. The metabolic pathways and toxicity profiles of various industrial compounds are of particular interest. For example, research on the diene monomers like 1,3-butadiene and their metabolites reveals insights into their genotoxicity and carcinogenicity, guiding environmental safety and regulatory standards (Hurst, 2007). Such studies underscore the importance of understanding chemical toxicity for environmental protection and human health.

Material Science

In material science, compounds with isoindole structures serve as building blocks for polymers and other materials with unique properties. For example, conjugated polyindoles have been investigated for their applications in electronic devices due to their promising physical and electrochemical properties (Zhou & Xu, 2017). These studies demonstrate the potential of isoindole derivatives in developing new materials for technological advancements.

Propiedades

IUPAC Name |

4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCSZUQRNNNMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065813 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

CAS RN |

14737-80-5 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14737-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloro-N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene](/img/structure/B75782.png)